Torkinib

mTOR signaling Cancer biology Kinase inhibitor

Torkinib (PP242) is the definitive ATP-competitive mTOR inhibitor for researchers requiring complete pathway blockade. Unlike rapamycin or allosteric mTORC1 inhibitors, it directly blocks both mTORC1 (IC50 30 nM) and mTORC2 (IC50 58 nM), and uniquely suppresses rapamycin‑resistant outputs—4EBP1 phosphorylation, cap‑dependent translation, and Akt Ser473 activation. This makes it an essential, non‑substitutable chemical probe for cancer biology, protein synthesis, and kinase selectivity studies. Source high‑purity batches verified for dual target engagement.

Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
CAS No. 1092351-67-1
Cat. No. B612163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorkinib
CAS1092351-67-1
SynonymsPP242;  PP 242;  PP-242;  Torkinib.
Molecular FormulaC16H16N6O
Molecular Weight308.34 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
InChIInChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
InChIKeyMFAQYJIYDMLAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Torkinib (PP242, CAS 1092351-67-1): ATP-Competitive mTOR Kinase Inhibitor for Preclinical Cancer and Cell Signaling Research


Torkinib (also known as PP242) is a small-molecule, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. It is a member of the TORKinib class and potently inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with IC50 values of 30 nM and 58 nM, respectively, in biochemical assays using 100 µM ATP . This dual inhibition contrasts with the allosteric mTOR inhibitor rapamycin, which primarily targets mTORC1 [2].

Why Torkinib (PP242) is Not Interchangeable with Rapamycin or Other mTOR Kinase Inhibitors


Generic substitution of mTOR pathway inhibitors is scientifically unsound due to profound mechanistic and pharmacological differences. Torkinib is an ATP-competitive active-site inhibitor that directly blocks the kinase activity of both mTORC1 and mTORC2, whereas rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target mTORC1 and leave mTORC2 largely unaffected [1]. This mechanistic divergence translates to distinct cellular and in vivo phenotypes: Torkinib effectively suppresses rapamycin-resistant outputs of mTORC1, such as 4EBP1 phosphorylation and cap-dependent translation, and also inhibits mTORC2-mediated Akt phosphorylation at Ser473, an effect not achieved by rapamycin [2]. Furthermore, even within the class of ATP-competitive mTOR inhibitors, compounds like Torin1, AZD8055, and PP242 exhibit different kinome selectivity profiles, potency, and binding kinetics, precluding simple one-to-one substitution [3].

Quantitative Differentiation of Torkinib (PP242) for Research and Procurement Decisions


Dual mTORC1/mTORC2 Inhibition vs. Rapamycin's Selective mTORC1 Targeting

Torkinib (PP242) demonstrates a clear mechanistic advantage over rapamycin by potently inhibiting both mTOR complexes. In biochemical assays with 100 µM ATP, Torkinib inhibits mTORC1 with an IC50 of 30 nM and mTORC2 with an IC50 of 58 nM . In contrast, rapamycin is an allosteric inhibitor that primarily suppresses mTORC1 activity and is largely ineffective against mTORC2 [1].

mTOR signaling Cancer biology Kinase inhibitor

Enhanced Inhibition of Cap-Dependent Translation Relative to Rapamycin

At the molecular level, Torkinib (PP242) inhibits cap-dependent translation under conditions where rapamycin has no effect. In primary MEFs, Torkinib potently inhibits the phosphorylation of 4EBP1 at T36/45 and S65, leading to a stronger association of 4EBP1 with eIF4E compared to rapamycin [1].

Translation control Cancer signaling 4EBP1

Differential Kinome Selectivity Among ATP-Competitive mTOR Inhibitors

While several ATP-competitive mTOR inhibitors exist, they exhibit distinct selectivity profiles. A kinome-wide profiling study revealed that at a concentration of 1 µM, PP242, Torin1, KU63794, and WYE354 each inhibit a different subset of off-target kinases [1]. Notably, the study concluded that, with the exception of PP242, the available ATP-competitive compounds are highly selective mTOR inhibitors when applied to cells at concentrations below 1 µM [2]. This indicates that PP242 has a broader or distinct off-target profile at higher concentrations compared to other agents like Torin1.

Kinase selectivity Chemical biology Drug discovery

Superior In Vivo Efficacy in Leukemia Model vs. Rapamycin with Reduced Immunosuppression

In a mouse model of Philadelphia chromosome-positive (Ph+) acute leukemia, PP242 demonstrated a more favorable therapeutic profile than rapamycin. PP242 treatment delayed leukemia onset and augmented the effects of front-line tyrosine kinase inhibitors more effectively than rapamycin [1]. Importantly, PP242 had much weaker effects than rapamycin on the proliferation and function of normal lymphocytes, indicating a potentially lower risk of immunosuppression [2].

Leukemia In vivo pharmacology Immunosuppression

Distinct Potency and Binding Kinetics Among mTOR Kinase Inhibitors

ATP-competitive mTOR inhibitors exhibit varied binding kinetics that influence their cellular pharmacology. While PP242 is a reversible, ATP-competitive inhibitor of both mTORC1 and mTORC2, other inhibitors like Torin1 display unusually slow kinetics for inhibition of the mTORC1/2 complex [1]. This difference in drug-target residence time can lead to divergent cellular responses and should be a key consideration for researchers.

Binding kinetics mTORC1 mTORC2 Drug-target residence time

Recommended Research Applications for Torkinib (PP242) Based on Differential Evidence


Dissecting Rapamycin-Resistant mTORC1 and mTORC2 Signaling

Torkinib is the reagent of choice for studies requiring complete inhibition of the mTOR pathway. Its ability to block both mTORC1 and mTORC2, including the rapamycin-resistant outputs of mTORC1 such as 4EBP1 phosphorylation and cap-dependent translation, makes it an essential tool for elucidating the full spectrum of mTOR's cellular functions [1].

Evaluating mTOR Inhibition in Leukemia and Hematological Malignancy Models

Based on its superior in vivo efficacy and reduced immunosuppression compared to rapamycin in a Ph+ leukemia model, Torkinib is well-suited for preclinical studies in hematological cancers. It can be used to assess the therapeutic potential of dual mTORC1/2 inhibition and to explore combination strategies with standard-of-care agents [2].

Investigating Protein Synthesis and Cell Growth Control

Given its potent and complete inhibition of cap-dependent translation, Torkinib is a valuable probe for investigating the role of mTORC1 in regulating protein synthesis, cell size, and proliferation. It can be used to delineate the specific contributions of mTORC1 and mTORC2 to these fundamental cellular processes [1].

Profiling Kinase Inhibitor Selectivity in Cellular Assays

The distinct kinome selectivity profile of PP242, as compared to other ATP-competitive mTOR inhibitors, makes it a useful reference compound in chemical biology studies aimed at defining the functional consequences of inhibiting specific kinase targets. Researchers can use PP242 to benchmark cellular effects and deconvolute target-specific phenotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torkinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.